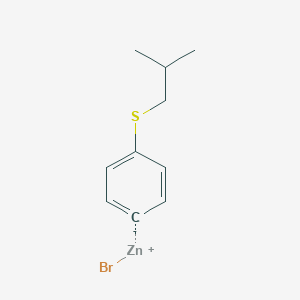
4-i-ButylthiophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-i-ButylthiophenylZinc bromide is an organozinc compound with the molecular formula C10H13BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-i-ButylthiophenylZinc bromide typically involves the reaction of 4-i-Butylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
4-i-Butylthiophenyl bromide+Zn→4-i-ButylthiophenylZinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-i-ButylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can participate in reduction reactions to form thiols or other reduced sulfur-containing compounds.
Substitution: It is commonly used in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed. Typical conditions involve the use of palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like THF or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of this compound with an aryl halide.
Scientific Research Applications
4-i-ButylthiophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules or in the synthesis of bioactive compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-i-ButylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate, which can then participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being carried out. In cross-coupling reactions, for example, the organozinc intermediate reacts with a palladium catalyst to form a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- PhenylZinc bromide
- 4-MethylphenylZinc bromide
- 4-EthylphenylZinc bromide
Comparison
Compared to similar compounds, 4-i-ButylthiophenylZinc bromide offers unique reactivity due to the presence of the butyl group, which can influence the steric and electronic properties of the compound. This can lead to different reaction outcomes and selectivities, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C10H13BrSZn |
|---|---|
Molecular Weight |
310.6 g/mol |
IUPAC Name |
bromozinc(1+);2-methylpropylsulfanylbenzene |
InChI |
InChI=1S/C10H13S.BrH.Zn/c1-9(2)8-11-10-6-4-3-5-7-10;;/h4-7,9H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
YPLRNCOEWFVSOT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CSC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















